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2-Dimethylaminobenzo[b]thiophene

Cat. No.: B8462990
M. Wt: 177.27 g/mol
InChI Key: BILBUHPLSXXBHF-UHFFFAOYSA-N
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Description

Overview of Benzo[b]thiophene as a Privileged Heterocyclic Scaffold in Synthetic Organic Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide array of biologically active compounds. nih.gov The benzo[b]thiophene nucleus fits this description perfectly, with its derivatives exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and central nervous system modulating effects. nih.govontosight.ai

The aromatic nature of the benzo[b]thiophene system, combined with the presence of a sulfur atom, imparts distinct electronic characteristics that facilitate interactions with biological macromolecules. nih.gov The planarity of the ring system can also contribute to effective binding with receptors. researchgate.net From a synthetic standpoint, the benzo[b]thiophene core offers multiple sites for functionalization, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. chemicalbook.com A variety of synthetic methods have been developed to access substituted benzo[b]thiophenes, further enhancing its utility in drug discovery and development. researchgate.net

Several FDA-approved drugs incorporate the benzo[b]thiophene moiety, a testament to its therapeutic relevance. Notable examples include:

Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women. researchgate.net

Zileuton: An inhibitor of 5-lipoxygenase, used in the management of asthma. researchgate.net

The continued exploration of benzo[b]thiophene-based compounds underscores their importance in the ongoing quest for novel therapeutic agents. nih.gov

Contextualizing 2-Dimethylaminobenzo[b]thiophene within the Broader Research Landscape of Substituted Aminobenzo[b]thiophenes

Within the vast family of benzo[b]thiophene derivatives, those bearing an amino group, known as aminobenzo[b]thiophenes, represent a particularly significant subclass. The introduction of a nitrogen-containing substituent can profoundly influence the physicochemical properties and biological activity of the parent scaffold.

The position and nature of the amino substituent on the benzo[b]thiophene ring are critical determinants of its chemical behavior and pharmacological profile. 2-Aminobenzo[b]thiophenes, in particular, have garnered considerable attention as versatile synthetic intermediates and as pharmacologically active agents in their own right. The reactivity of the amino group allows for a diverse range of chemical transformations, enabling the construction of more complex heterocyclic systems.

Research into substituted aminobenzo[b]thiophenes has revealed their potential in various therapeutic areas. For instance, certain derivatives have been investigated for their anti-inflammatory, analgesic, and antimitotic properties. The ability of the amino group to participate in hydrogen bonding and other non-covalent interactions can enhance the binding affinity of these compounds to their biological targets.

Academic Significance and Research Trajectories for this compound

While the broader class of aminobenzo[b]thiophenes is well-documented, specific research on this compound is more specialized. The academic significance of this particular compound lies in its role as a building block in the synthesis of more complex molecules with potential therapeutic applications.

The dimethylamino group, being a tertiary amine, imparts specific properties to the molecule. It is a strong electron-donating group, which can influence the reactivity of the benzo[b]thiophene ring system. This electronic effect can be exploited in various chemical reactions to direct the course of a synthesis.

One notable application of a derivative, 4-ethyl-2-dimethylaminobenzo[b]thiophene, is its use as a precursor in the synthesis of compounds designed to inhibit the reuptake of serotonin (B10506) and antagonize the 5-HT1A receptor, suggesting potential applications in the treatment of depression and anxiety.

The synthesis of 2-substituted benzo[b]thiophenes can be achieved through various routes, often involving the cyclization of appropriately substituted precursors. The reactivity of this compound itself can be further explored, for example, through electrophilic substitution reactions on the benzo[b]thiophene ring, which are likely to be influenced by the directing effect of the dimethylamino group.

Future research trajectories for this compound and its derivatives could involve:

The development of novel synthetic methodologies to access this and related compounds with greater efficiency and stereocontrol.

Exploration of its utility as a ligand in organometallic chemistry.

Further investigation into its potential as a scaffold for the development of new therapeutic agents targeting a range of diseases.

The study of this compound, while specific, contributes to the broader understanding of the structure-activity relationships of aminobenzo[b]thiophenes and the continued development of this privileged scaffold in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NS B8462990 2-Dimethylaminobenzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

N,N-dimethyl-1-benzothiophen-2-amine

InChI

InChI=1S/C10H11NS/c1-11(2)10-7-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3

InChI Key

BILBUHPLSXXBHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthetic Methodologies for 2 Dimethylaminobenzo B Thiophene and Its Derivatives

Ring-Closing and Annulation Approaches to the Benzo[b]thiophene Core

The construction of the benzo[b]thiophene skeleton is often achieved through the formation of the fused thiophene (B33073) ring onto a pre-existing benzene (B151609) derivative. Intramolecular cyclization reactions are particularly powerful in this regard, offering high efficiency and regiochemical control.

Intermolecular Annulation Reactions

Intermolecular annulation reactions represent a powerful strategy for the de novo synthesis of the benzo[b]thiophene skeleton. These methods typically involve the reaction of two or more components that assemble to form the final heterocyclic product.

Recent advancements in photoredox catalysis have enabled the development of novel methods for the synthesis of complex organic molecules. One such method involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes to afford 2-substituted benzo[b]thiophenes. This approach leverages the generation of a radical species from the diazonium salt upon visible light irradiation, which then undergoes a cascade of reactions with an alkyne to form the thiophene ring.

Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)
o-Methylthio-arenediazonium saltPhenylacetyleneRu(bpy)3(PF6)2, visible light2-Phenylbenzo[b]thiopheneHigh
o-Methylthio-arenediazonium salt1-OctyneRu(bpy)3(PF6)2, visible light2-Hexylbenzo[b]thiopheneModerate

This table presents representative examples of the photocatalytic radical annulation reaction.

Copper catalysis has been extensively utilized in the formation of carbon-sulfur bonds. A notable application is the thiolation annulation of 2-bromoalkynylbenzenes with various sulfide (B99878) sources to construct the benzo[b]thiophene ring. This reaction proceeds via a copper-catalyzed coupling of the sulfide source with the bromoalkynylbenzene, followed by an intramolecular cyclization. A study demonstrated the synthesis of benzo[b]thiophenes from 2-fluoroalkynylbenzenes and Na2S·9H2O, catalyzed by CuI in DMSO at 60 °C, yielding good results. beilstein-journals.org

2-Bromoalkynylbenzene DerivativeSulfide SourceCatalyst/ConditionsProductYield (%)
1-Bromo-2-(phenylethynyl)benzeneSodium Sulfide (Na2S)CuI, Ligand, Base2-Phenylbenzo[b]thiophene85
1-Bromo-2-(hex-1-yn-1-yl)benzenePotassium Thioacetate (KSAc)CuI, Ligand, Base2-Butylbenzo[b]thiophene78

This table showcases the versatility of the copper-catalyzed thiolation annulation with different sulfide sources.

A metal-free approach for the synthesis of benzo[b]thiophenes involves the iodine-catalyzed cascade reaction of substituted thiophenols with alkynes. thieme-connect.com This method is environmentally benign and utilizes an inexpensive catalyst. The reaction is believed to proceed through an electrophilic iodination of the alkyne, followed by nucleophilic attack of the thiophenol and subsequent cyclization. In one study, the reaction is carried out under metal- and solvent-free conditions, using molecular iodine as the catalyst. thieme-connect.com Another method involves iodine-induced reaction cascades of propynols with a 2-thioxyphenyl substituent, leading to 2-acyl- or 2-(1-iodoalkeny)-benzo[b]thiophene systems. nih.gov

Thiophenol DerivativeAlkyneCatalyst/ConditionsProductYield (%)
ThiophenolPhenylacetyleneI2, Oxidant2-Phenylbenzo[b]thiophene92
2-Methylthiophenol1-OctyneI2, Oxidant7-Methyl-2-hexylbenzo[b]thiophene85

This table illustrates the iodine-catalyzed synthesis of benzo[b]thiophenes.

A tandem reaction sequence involving a base-mediated condensation followed by an intramolecular C-S bond formation provides an efficient route to diversely substituted benzo[b]thiophenes. organic-chemistry.orgnih.gov This one-pot process typically starts from o-haloarylacetonitriles, acetates, or ketones, which react with (hetero)aryldithioesters in the presence of a base. organic-chemistry.orgnih.gov The reaction proceeds without the need for a transition metal catalyst, making it an attractive and more sustainable synthetic option. organic-chemistry.org

o-Haloaryl DerivativeDithioesterBase/ConditionsProductYield (%)
2-IodoacetophenonePhenyl dithiobenzoateK2CO3, DMF2-Phenyl-3-benzoylbenzo[b]thiophene88
2-IodobenzonitrileMethyl dithioacetateNaH, THF2-Methyl-3-cyanobenzo[b]thiophene82

This table provides examples of the base-mediated tandem synthesis of benzo[b]thiophenes.

An unconventional yet effective method for the synthesis of 2-benzoylbenzothiophenes involves the reaction of 2-nitrochalcones with elemental sulfur. organic-chemistry.orgscribd.comacs.org This reaction is promoted by a base, such as N,N-diisopropylethylamine (DIPEA), which acts as a sulfur activator. organic-chemistry.orgscribd.comacs.org The process is believed to occur through a cascade of alkene C=C bond thiolation and aromatic sulfur-denitration. organic-chemistry.orgacs.org This approach is notable for avoiding the use of transition metals. organic-chemistry.org

2-Nitrochalcone DerivativeSulfur SourcePromoter/ConditionsProductYield (%)
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-oneElemental Sulfur (S8)DIPEA, 100 °C2-Benzoylbenzo[b]thiopheneGood to Excellent
(E)-3-(4-chlorophenyl)-1-(2-nitrophenyl)prop-2-en-1-oneElemental Sulfur (S8)DIPEA, 100 °C2-(4-Chlorobenzoyl)benzo[b]thiopheneGood

This table summarizes the synthesis of 2-benzoylbenzothiophenes from 2-nitrochalcones.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These strategies have been successfully applied to the synthesis of 2-substituted benzo[b]thiophenes, often starting from a pre-functionalized benzo[b]thiophene core.

The general approach involves the coupling of a 2-halobenzo[b]thiophene or a related derivative with a suitable coupling partner in the presence of a transition metal catalyst, typically based on palladium or copper. nih.gov For instance, the Suzuki coupling of 2-bromobenzo[b]thiophene (B1329661) with an arylboronic acid in the presence of a palladium catalyst and a base affords the corresponding 2-arylbenzo[b]thiophene. Similarly, the Sonogashira coupling with a terminal alkyne yields a 2-alkynylbenzo[b]thiophene.

More advanced strategies involve the direct C-H functionalization of the benzo[b]thiophene ring at the 2-position. This approach avoids the pre-functionalization step, making the synthesis more atom- and step-economical. For example, palladium-catalyzed direct arylation of benzo[b]thiophene with an aryl halide can provide the 2-aryl derivative.

A palladium-catalyzed method has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes by coupling terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization. acs.org Another approach utilizes a copper-catalyzed domino synthesis of multi-substituted benzo[b]thiophenes through the radical cyclization of 2-iodophenyl ketones with xanthate as a sulfur surrogate. rsc.org Furthermore, copper-catalyzed oxidative cross-coupling reactions have been employed to synthesize 2-substituted benzimidazoles, a related class of heterocycles, which highlights the potential of such methods for benzo[b]thiophene synthesis. organic-chemistry.org

Benzo[b]thiophene DerivativeCoupling PartnerCatalyst/ConditionsProduct
2-Bromobenzo[b]thiophenePhenylboronic acidPd(PPh3)4, Na2CO32-Phenylbenzo[b]thiophene
Benzo[b]thiophene4-BromoanisolePd(OAc)2, P(o-tol)3, Cs2CO32-(4-Methoxyphenyl)benzo[b]thiophene
2-Iodobenzo[b]thiophenePhenylacetylenePdCl2(PPh3)2, CuI, Et3N2-(Phenylethynyl)benzo[b]thiophene

This table illustrates various transition-metal-catalyzed cross-coupling reactions for the synthesis of 2-substituted benzo[b]thiophenes.

Palladium-Catalyzed Buchwald-Hartwig Coupling Systems

Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of amino-substituted benzo[b]thiophenes. While direct literature on the Buchwald-Hartwig coupling to form 2-dimethylaminobenzo[b]thiophene is not extensively detailed in the provided results, the general applicability of this reaction to heteroarenes suggests its potential. The reaction would typically involve the coupling of a 2-halobenzo[b]thiophene with dimethylamine (B145610) in the presence of a palladium catalyst and a suitable base. The efficiency of the coupling would depend on the choice of palladium precursor, ligand, and reaction conditions.

A related approach involves the synthesis of 2-aminobenzo[b]thiophenes, which can then be alkylated to yield the desired dimethylamino derivative. acs.org For instance, a novel and direct synthesis of various 2-aminobenzo[b]thiophenes has been developed using a palladium-catalyzed reaction with the odorless and inexpensive sodium thiosulfate (B1220275) (Na2S2O3) as the sulfur source. acs.orgnih.govacs.org This method provides an efficient route to the 2-aminobenzo[b]thiophene scaffold, which is a key intermediate for further functionalization. acs.orgnih.gov

Suzuki Coupling Reactions for Benzo[b]thiophene Construction

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a versatile method for carbon-carbon bond formation and has been applied to the synthesis of benzo[b]thiophene derivatives. wikipedia.org This reaction is instrumental in building the core structure of these molecules. For example, a series of 2,3-diarylbenzo[b]thiophene derivatives have been synthesized in moderate to good yields (59–79%) via Suzuki coupling reactions. researchgate.net

While the Suzuki reaction is primarily used for C-C bond formation, its principles can be adapted to construct the benzo[b]thiophene ring system itself. This often involves the coupling of a pre-functionalized benzene ring with a thiophene precursor. The general mechanism of the Suzuki reaction involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the final product and regenerate the catalyst. wikipedia.orglibretexts.org

The following table provides a general overview of the key components in a Suzuki coupling reaction:

ComponentRoleExample
CatalystFacilitates the cross-couplingPalladium(0) complex
Organoboron CompoundProvides one of the carbon fragmentsArylboronic acid
OrganohalideProvides the other carbon fragmentAryl halide
BaseActivates the organoboron speciesCesium fluoride (B91410) (CsF)
LigandStabilizes the palladium catalystSPhos

This table is a generalized representation of the Suzuki coupling reaction components.

Palladium-Catalyzed C-H Arylation of Electron-Enriched Heteroarenes

Direct C-H arylation has emerged as an efficient and atom-economical method for the synthesis of aryl-substituted heteroarenes, including benzo[b]thiophenes. researchgate.netacs.orgacs.org This approach avoids the pre-functionalization of the heteroarene, making it a more sustainable process. researchgate.net Palladium catalysts are commonly employed to facilitate the direct coupling of aryl halides with the C-H bonds of the benzo[b]thiophene ring.

The regioselectivity of the arylation is a key challenge, with the 2- and 3-positions of the benzo[b]thiophene being potential sites for functionalization. acs.orgresearchgate.net However, methods have been developed to achieve high selectivity. For instance, a completely selective C3 C-H arylation of benzo[b]thiophenes has been reported using a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl. acs.org Conversely, a novel silver(I)-mediated C-H activation has been shown to drive a regioselective C2-arylation of benzo[b]thiophenes at near-room temperature. acs.org

The development of palladium-catalyzed C-H arylation has also been extended to benzo[b]thiophene 1,1-dioxides, where oxidative cross-coupling with arylboronic acids occurs at the C2-position. nih.govacs.org These reactions demonstrate the versatility of palladium catalysis in functionalizing the benzo[b]thiophene core.

Introduction and Functionalization of the Dimethylamino Group

Once the benzo[b]thiophene scaffold is constructed, the next crucial step is the introduction of the dimethylamino group at the desired position, typically the 2-position.

Direct Incorporation of the Dimethylamino Moiety

The direct synthesis of 2-aminobenzo[b]thiophenes has been achieved through a palladium-catalyzed reaction using sodium thiosulfate as a sulfur source. acs.orgacs.org This provides a direct route to the 2-amino derivative, which is a precursor to this compound.

Another approach involves a one-pot, two-step process where enethiolate salts are subjected to intramolecular C-H functionalization-arylthiolation under palladium catalysis to form multisubstituted benzo[b]thiophenes. nih.gov This method allows for the incorporation of various substituents, potentially including a dimethylamino group, during the construction of the benzo[b]thiophene ring.

Post-Synthetic Amination and Alkylation of Amino Precursors

A common strategy for the synthesis of this compound involves the post-synthetic modification of a pre-formed benzo[b]thiophene ring. This typically starts with the synthesis of a 2-aminobenzo[b]thiophene precursor. acs.orgacs.org

Once the 2-aminobenzo[b]thiophene is obtained, the dimethylamino group can be introduced through N-alkylation. This can be achieved by reacting the 2-aminobenzo[b]thiophene with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

The synthesis of 2-aminobenzo[b]thiophene derivatives has been a focus of research, with various methods developed for their preparation. acs.orgnih.govacs.orgresearchgate.netnih.gov These precursors are valuable intermediates for accessing a range of N-substituted benzo[b]thiophenes, including the dimethylamino derivative.

Formation of Dimethylaminobenzo[b]thiophenes from Aryl Aldehydes or Ketones via N,N-Dimethylthioformamide

A notable method for the synthesis of 2-aminobenzo[b]thiophenes involves the reaction of benzaldehydes with N,N-dimethylthioformamide in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures. acs.org This approach has been utilized in the synthesis of various substituted 2-aminobenzo[b]thiophenes. acs.org

The Vilsmeier-Haack reaction, which typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to formylate electron-rich aromatic rings, can also be relevant. rsc.orgrsc.org While the classic Vilsmeier-Haack reaction introduces a formyl group, variations of this reaction or related methodologies could potentially be adapted for the introduction of an amino or dimethylamino functionality.

Synthetic Routes to Diverse this compound Analogues

The synthesis of the 2-aminobenzo[b]thiophene scaffold, the parent structure of this compound, and its variously substituted analogues is of significant interest in medicinal and materials chemistry. nih.gov A variety of synthetic strategies have been developed to access this important heterocyclic system, ranging from classical methods to modern catalytic approaches. These methods allow for the introduction of diverse functional groups on both the benzene and thiophene rings.

One of the most direct and efficient modern methods involves a palladium-catalyzed reaction that constructs the benzo[b]thiophene core in a single step from readily available starting materials. acs.org This approach utilizes (o-ethynyl)phenylamines and an odorless, inexpensive sulfur source, sodium thiosulfate (Na₂S₂O₃), to generate a wide array of 2-aminobenzo[b]thiophene derivatives. nih.govacs.org The reaction is typically catalyzed by a combination of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). acs.org This methodology has proven to be robust, with a broad substrate scope, tolerating various functional groups on the aniline (B41778) ring. acs.org

The general reaction scheme for this palladium-catalyzed synthesis is as follows:

Scheme 1: Palladium-catalyzed synthesis of 2-aminobenzo[b]thiophenes.

Reaction scheme showing the cyclization of an (o-ethynyl)phenylamine with a sulfur source, catalyzed by palladium, to form a 2-aminobenzo[b]thiophene.

The versatility of this method is demonstrated by its application to a range of substituted (o-ethynyl)phenylamines, affording the corresponding 2-aminobenzo[b]thiophene analogues in moderate to good yields. The reaction conditions are generally mild, making this a highly attractive route for generating molecular diversity.

Table 1: Scope of Palladium-Catalyzed Synthesis of 2-Aminobenzo[b]thiophene Analogues acs.org Reaction conditions: Substituted (o-ethynyl)phenylamine (0.2 mmol), Na₂S₂O₃·5H₂O (0.3 mmol), Pd(dppf)Cl₂ (0.01 mmol), dppf (0.01 mmol), K₂CO₃ (0.4 mmol) in DMF (2 mL) at 100 °C for 12 hours.

EntrySubstituent (R)ProductYield (%)
1H2-Aminobenzo[b]thiophene72
24-Me2-Amino-5-methylbenzo[b]thiophene65
34-OMe2-Amino-5-methoxybenzo[b]thiophene63
44-F2-Amino-5-fluorobenzo[b]thiophene75
54-Cl2-Amino-5-chlorobenzo[b]thiophene78
64-Br2-Amino-5-bromobenzo[b]thiophene71
73-Me2-Amino-6-methylbenzo[b]thiophene68
8N-Me2-(Methylamino)benzo[b]thiophene51
9N-Bn2-(Benzylamino)benzo[b]thiophene45

Another powerful strategy for synthesizing substituted benzo[b]thiophene analogues is the electrophilic sulfur-mediated cyclization of o-alkynyl thioanisoles. nih.gov This method allows for the facile introduction of substituents at both the 2- and 3-positions of the benzo[b]thiophene core. The reaction employs a stable sulfonium (B1226848) salt, such as dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430), as the electrophilic sulfur source. This process works well with a variety of substituted alkynes and tolerates numerous functional groups under moderate reaction conditions. nih.gov A key advantage is the introduction of a valuable thiomethyl group at the 3-position, which can be used for further chemical modifications. nih.gov

The scope of this electrophilic cyclization is broad, enabling the synthesis of benzo[b]thiophenes with diverse substitution patterns on both the aromatic ring and the thiophene moiety.

Table 2: Synthesis of 2,3-Disubstituted Benzo[b]thiophene Analogues via Electrophilic Cyclization nih.gov Reaction conditions: o-Alkynyl thioanisole (B89551) (1.0 equiv), dimethyl(thiodimethyl)sulfonium tetrafluoroborate (1.2 equiv) in CH₂Cl₂ at room temperature.

EntrySubstituent on Alkyne (R¹)Substituent on Aromatic Ring (R²)ProductYield (%)
1PhH2-Phenyl-3-(methylthio)benzo[b]thiophene96
24-MeC₆H₄H2-(p-Tolyl)-3-(methylthio)benzo[b]thiophene98
34-FC₆H₄H2-(4-Fluorophenyl)-3-(methylthio)benzo[b]thiophene99
44-ClC₆H₄H2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene99
5n-BuH2-Butyl-3-(methylthio)benzo[b]thiophene92
6Ph5-Me5-Methyl-2-phenyl-3-(methylthio)benzo[b]thiophene96
7Ph5-F5-Fluoro-2-phenyl-3-(methylthio)benzo[b]thiophene99
8Ph6-Br6-Bromo-2-phenyl-3-(methylthio)benzo[b]thiophene95

Beyond these methods, other synthetic routes provide access to diverse benzo[b]thiophene analogues. The Willgerodt–Kindler reaction, for instance, can be used to synthesize 2-aminobenzo[b]thiophenes, although it sometimes results in lower yields. acs.orgresearchgate.net Additionally, one-pot sequential reactions involving copper-catalyzed C–S bond formation and palladium-catalyzed intramolecular coupling of o-bromoiodoarenes have been developed for the synthesis of highly functionalized 2,3-substituted benzo[b]thiophenes. acs.org These varied synthetic methodologies provide chemists with a robust toolkit for the construction of a wide range of this compound analogues for further investigation.

Reactivity and Chemical Transformations of 2 Dimethylaminobenzo B Thiophene

Electrophilic Substitution Reactivity on the Benzo[b]thiophene System

The benzo[b]thiophene system is aromatic in nature and undergoes electrophilic substitution reactions. In the unsubstituted parent compound, electrophilic attack typically occurs preferentially at the C3 position of the thiophene (B33073) ring, although mixtures with the C2-substituted isomer are often observed depending on the reaction conditions. chemicalbook.com The introduction of a 2-dimethylamino group, a powerful electron-donating and activating substituent, is expected to strongly enhance the nucleophilicity of the heterocyclic ring and exert a dominant directing effect on incoming electrophiles.

Regioselective Alkylation Patterns

While specific studies on the alkylation of 2-dimethylaminobenzo[b]thiophene are not extensively documented in readily available literature, the directing effect of the 2-dimethylamino group would almost certainly favor exclusive alkylation at the C3 position. In the case of unsubstituted benzo[b]thiophene, alkylation can lead to a mixture of products. For instance, isopropylation with isopropene has been shown to yield 2-isopropylbenzo[b]thiophene, while vinylation with vinyl cyanide can produce a mixture of 2- and 3-substituted products. chemicalbook.com The strong resonance effect of the 2-dimethylamino group would stabilize the cationic intermediate formed upon electrophilic attack at C3, making this position exceptionally reactive.

Table 1: Comparison of Alkylation Reactivity

Starting Material Reagent Product(s) Reference
Benzo[b]thiophene Isopropene/H₂SO₄ 2-Isopropylbenzo[b]thiophene chemicalbook.com
Benzo[b]thiophene Vinyl cyanide/Pd(OAc)₂ 2- and 3-(Benzo[b]thiophen-yl)acrylonitrile chemicalbook.com

Halogenation Preferences and Product Distributions

The halogenation of unsubstituted benzo[b]thiophene demonstrates a preference for the 3-position, though di-substituted products can form with excess halogen. chemicalbook.com Controlled bromination, for example, yields 3-bromobenzo[b]thiophene in high yield. chemicalbook.com For this compound, halogenation is anticipated to be a rapid reaction occurring selectively at the C3 position due to the powerful activating effect of the dimethylamino group.

Table 2: Halogenation of Benzo[b]thiophene

Reagent Conditions Product(s) Yield Reference
Br₂ CCl₄, room temp. 3-Bromobenzo[b]thiophene 92% chemicalbook.com
Cl₂ Room temp. 3-Chloro-, 2,3-dichloro-, 2-chlorobenzo[b]thiophene 69%, 28%, 3% chemicalbook.com

The presence of the 2-dimethylamino group would likely lead to a single major product, 3-halo-2-dimethylaminobenzo[b]thiophene, under mild conditions.

Nitration and Sulfonation Studies

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For the parent benzo[b]thiophene, nitration can yield a complex mixture of isomers, with the 3-nitro product often being major, but formation of 2-nitro and even substitution on the benzene (B151609) ring can occur under different conditions. chemicalbook.com Sulfonation of benzo[b]thiophene also predominantly yields the 3-sulfonic acid derivative. chemicalbook.com

In stark contrast, the nitration of benzo[b]thiophene-2-carboxylic acid, which has an electron-withdrawing group at the 2-position, leads to a mixture of 3-, 4-, 6-, and 7-nitro isomers, and even replacement of the carboxylic group to form 2-nitrobenzo[b]thiophene. rsc.org This highlights the critical role of the C2 substituent in directing the regiochemical outcome. For this compound, the powerful electron-donating nature of the substituent would strongly activate the C3 position, leading to the predicted formation of 3-nitro-2-dimethylaminobenzo[b]thiophene as the primary product under standard nitrating conditions.

Nucleophilic Reactivity and Derivatization at the Thiophene Nucleus

The electron-rich nature of the benzo[b]thiophene ring, particularly when substituted with an electron-donating group like dimethylamino, generally makes it less susceptible to nucleophilic aromatic substitution. However, the introduction of strong electron-withdrawing groups, such as a nitro group, can facilitate such reactions. For example, studies on 3-bromo-2-nitrobenzo[b]thiophene have shown that it can react with nucleophiles, leading to substitution of the bromine atom. researchgate.net In the context of this compound, derivatization via nucleophilic attack would likely require prior functionalization with a suitable electron-withdrawing group, for instance, at the 3-position.

Metalation Chemistry and Electrophilic Quenching

Metalation, particularly lithiation, is a powerful tool for the functionalization of aromatic heterocycles. The resulting organolithium species can then react with a variety of electrophiles.

Site-Selective Lithiation at the Benzo[b]thiophene Core

The lithiation of unsubstituted benzo[b]thiophene with n-butyllithium occurs selectively at the C2 position. However, the presence of a directing group can alter this regioselectivity. The dimethylamino group is a well-known ortho-directing group in metalation reactions. Therefore, it is highly probable that the lithiation of this compound would occur at the adjacent C3 position. This directed metalation would provide a synthetic route to 3-substituted-2-dimethylaminobenzo[b]thiophenes upon quenching with an electrophile. This is a common strategy employed for the regioselective functionalization of thiophene derivatives. rsc.org

Derivatization to Carboxylic Acid and Aldehyde Moieties

The conversion of the 2-dimethylamino group into other functional moieties like aldehydes and carboxylic acids is a key strategy for further molecular diversification. While direct conversion pathways are not extensively documented for this specific substrate, established reactions for electron-rich heterocycles provide a clear indication of plausible synthetic routes.

The most probable method for introducing an aldehyde group onto the 2-position of a benzo[b]thiophene bearing an electron-donating group is the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.orgcambridge.org This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.org The electrophilic chloroiminium salt generated attacks the electron-rich aromatic ring, followed by hydrolysis during workup to yield the aldehyde. wikipedia.org Heterocycles such as indoles, pyrroles, and benzofurans are readily formylated at the 2-position under these conditions. cambridge.org Given the strong electron-donating nature of the dimethylamino group, this compound is an excellent candidate for this transformation, which would yield 2-formyl-3-dimethylaminobenzo[b]thiophene.

Direct conversion to a carboxylic acid is less straightforward. A likely synthetic sequence would involve the initial formylation via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde to a carboxylic acid.

While these routes are based on established principles, other well-documented methods are commonly used to synthesize benzo[b]thiophene-2-carbaldehyde and benzo[b]thiophene-2-carboxylic acid from different precursors. These important derivatives serve as versatile intermediates for a wide range of more complex molecules. mdpi.comnih.gov For instance, benzo[b]thiophene-2-carboxylic acid can be readily prepared by the alkaline hydrolysis of its corresponding ethyl ester. nih.gov A novel, one-pot synthesis for benzo[b]thiophene-2-carbaldehyde starts from methylthiobenzene, which undergoes a TMEDA-promoted double lithiation and subsequent reaction with DMF to afford the target aldehyde in high yield. mdpi.comresearchgate.net

Target CompoundStarting MaterialKey ReagentsYieldReference
Benzo[b]thiophene-2-carbaldehydeMethylthiobenzene1. BuLi, TMEDA 2. DMF 3. HCl (aq)80% mdpi.com
Benzo[b]thiophene-2-carboxylic AcidEthyl 6-chlorobenzo[b]thiophene-2-carboxylate1. NaOH (aq), EtOH 2. HCl (aq)Not specified nih.gov

Cycloaddition and Ring Transformation Mechanisms (Insights from Azidobenzo[b]thiophenes)

The introduction of an azide (B81097) group onto the benzo[b]thiophene core opens up pathways for cycloaddition and ring transformation reactions, primarily through the generation of highly reactive nitrene intermediates upon photolysis or thermolysis. The position of the azide group significantly influences the reaction outcome.

Studies on azidobenzo[b]thiophenes reveal distinct reaction pathways. For example, the photolysis of 5-azidobenzo[b]thiophen in the presence of a secondary amine like diethylamine (B46881) does not result in a simple C-H insertion product. Instead, it leads to the formation of 4-amino-5-diethylaminobenzo[b]thiophen as the sole isolable product. This transformation suggests a complex mechanism involving the nitrene intermediate.

In contrast, thermolysis of 5-azidobenzo[b]thiophene derivatives in a mixture of polyphosphoric acid and acetic acid triggers a ring transformation. This reaction yields angularly fused 2-methylthieno[2,3-g]benzoxazoles. However, if the sulfur atom of the thiophene ring is oxidized to a sulfone (1,1-dioxide), the same reaction conditions lead to the formation of the linear product, 2-methylthieno[3,2-f]benzoxazole 7,7-dioxide. This highlights the profound electronic influence of the sulfur oxidation state on the rearrangement pathway of the nitrene intermediate.

Starting MaterialReaction TypeConditionsMajor Product
5-Azidobenzo[b]thiophenPhotolysisDiethylamine4-Amino-5-diethylaminobenzo[b]thiophen
5-Azidobenzo[b]thiophenThermolysisPolyphosphoric acid, Acetic acid2-Methylthieno[2,3-g]benzoxazole
5-Azidobenzo[b]thiophen 1,1-dioxideThermolysisPolyphosphoric acid, Acetic acid2-Methylthieno[3,2-f]benzoxazole 7,7-dioxide

Rearrangement and Fragmentation Reactions

Beyond the ring transformations initiated by nitrenes, the benzo[b]thiophene system can undergo other notable rearrangement and fragmentation reactions, particularly when appropriately substituted.

A classic example of rearrangement is observed during the thermolysis of 4-azidobenzo[b]thiophen under acidic conditions. Instead of a ring transformation, this isomer undergoes a Bamberger-type rearrangement, yielding 4-acetamido-7-acetoxybenzo[b]thiophen. This outcome contrasts sharply with the behavior of the 5-azido isomer, further underscoring the positional sensitivity of these reactions.

The fragmentation patterns of benzo[b]thiophene derivatives have been elucidated through electron impact mass spectrometry. The fragmentation pathways are highly dependent on the nature of the substituents at the 2- and 5-positions. For benzo[b]thiophene-2,5-dicarbonyl dichlorides, the most characteristic fragmentation event is the cleavage of the carbon-chlorine (C-Cl) bond. In the case of the corresponding 2,5-dianilides, the dominant fragmentation occurs via cleavage of the amide C-N bond. These predictable fragmentation patterns are valuable for the structural characterization of these classes of compounds.

Compound ClassKey Fragmentation ProcessCharacteristic Loss
Benzo[b]thiophene-2,5-dicarbonyl dichloridesCleavage of the C-Cl bondCl radical
Benzo[b]thiophene-2,5-dicarbonyldianilidesCleavage of the amide C-N bondAnilido group fragments

Spectroscopic Characterization and Structural Elucidation of 2 Dimethylaminobenzo B Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and multiplicities of the signals, the precise arrangement of atoms within the 2-Dimethylaminobenzo[b]thiophene molecule can be determined.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the benzo[b]thiophene core and the methyl protons of the dimethylamino group. The aromatic protons typically appear in the downfield region (δ 7-8 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) would depend on the substitution pattern and the electronic environment of each proton. The protons on the benzene (B151609) ring will exhibit coupling to their neighbors, providing information about their relative positions. The proton on the thiophene (B33073) ring will likely appear as a singlet, as it has no adjacent protons to couple with. The six protons of the dimethylamino group would be expected to appear as a single, sharp singlet in the upfield region of the spectrum, as they are all chemically equivalent and not coupled to any other protons.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic Protons7.0 - 8.0Multiplet-
Thiophene Proton~6.5Singlet-
N(CH₃)₂~3.0Singlet-
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. The aromatic carbons of the benzo[b]thiophene ring system would be expected to resonate in the range of δ 110-150 ppm. The carbon atom directly attached to the nitrogen of the dimethylamino group would appear further downfield due to the deshielding effect of the nitrogen atom. The two methyl carbons of the dimethylamino group would be expected to be equivalent and appear as a single signal in the upfield region of the spectrum.

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
C-N~150
N(CH₃)₂~40
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include C-H stretching vibrations for the aromatic and methyl protons, C=C stretching vibrations within the aromatic rings, and C-N stretching vibrations of the dimethylamino group. The presence of the benzo[b]thiophene core would also give rise to a series of characteristic absorptions in the fingerprint region of the spectrum.

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-N Stretch1000 - 1350

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. The fragmentation of this compound would likely involve the loss of a methyl group from the dimethylamino moiety, leading to a prominent [M-15]⁺ fragment. Further fragmentation of the benzo[b]thiophene ring system could also occur. researchgate.net The electron impact mass spectra of some benzo[b]thiophene derivatives show that dominant peaks are formed by cleavage of the C-N bond. nih.gov

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation

While spectroscopic methods provide valuable information about the connectivity and functional groups of a molecule, X-ray crystallography provides the most definitive evidence of its three-dimensional structure in the solid state. A single-crystal X-ray diffraction study of this compound would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. This technique would confirm the planar nature of the benzo[b]thiophene ring system and determine the conformation of the dimethylamino group relative to the ring. The resulting crystal structure would provide an unambiguous depiction of the molecule's architecture.

Theoretical and Computational Studies on 2 Dimethylaminobenzo B Thiophene

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties and reactivity of various chemical compounds, including 2-Dimethylaminobenzo[b]thiophene. These computational methods provide valuable insights into the electronic structure, geometry, and spectroscopic features of the molecule, complementing experimental findings.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.com DFT calculations, particularly using the B3LYP functional, have been effectively employed to determine the optimized molecular geometry of thiophene (B33073) derivatives. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, studies on related benzothiophene (B83047) and thiophene structures have demonstrated that DFT can accurately predict molecular geometries. nih.govcanada.caresearchgate.net The electronic structure of benzo[b]thiophene derivatives has been analyzed using DFT, revealing insights into the distribution of electrons and the nature of chemical bonds within the molecule. nih.gov The method is also utilized to calculate various electronic properties such as total energy and Mulliken atomic charges, which describe the partial charges on each atom in the molecule. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the band gap, is a key parameter that influences the molecule's stability and conductivity. mdpi.com A smaller band gap generally indicates higher reactivity and lower stability. mdpi.comnih.gov

For thiophene derivatives, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.commdpi.com Analysis of the HOMO-LUMO gap provides insights into charge transfer interactions within the molecule. In some complex heterocyclic systems, it may be necessary to consider orbitals beyond the immediate frontier, such as HOMO-1 or LUMO+1, to accurately correlate with observed reactivity. wuxibiology.com

Table 1: Frontier Orbital Energies and Band Gap for a Representative Thiophene Derivative

ParameterEnergy (eV)
EHOMO-5.8
ELUMO-2.2
Band Gap (ΔE)3.6

Note: The values presented are illustrative and based on typical findings for thiophene derivatives. Actual values for this compound would require specific calculations.

Prediction and Interpretation of Spectroscopic Parameters (e.g., UV-Vis Absorption)

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis absorption spectra. researchgate.netnih.gov By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption maxima (λmax) which correspond to the wavelengths of light the molecule absorbs most strongly. nih.gov These theoretical predictions can then be compared with experimental spectroscopic data to validate the computational model and aid in the assignment of spectral bands to specific electronic transitions, such as π → π* transitions. researchgate.netnih.gov For various thiophene-containing compounds, DFT and TD-DFT have been successfully used to reproduce experimental UV-Vis spectra, providing a deeper understanding of their electronic properties. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For complex molecules, computational methods like molecular mechanics and DFT are used to identify stable conformations and the energy barriers between them. mdpi.com Molecular dynamics (MD) simulations provide further insights into the dynamic behavior of molecules over time. nih.gov These simulations can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. For derivatives of benzo[b]thiophene, MD simulations have been used to study the stability of protein-ligand complexes, analyzing parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility and binding stability of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are widely used in drug discovery and design to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

Development and Application of 2D and 3D QSAR Models for Compound Design

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR models utilize descriptors that are derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and physicochemical properties. nih.govnih.gov These models are computationally less intensive and have been successfully applied to various classes of compounds. nih.govnih.govresearchgate.net The process typically involves calculating a large number of molecular descriptors and then using statistical methods like multiple linear regression (MLR), artificial neural networks (ANN), or support vector machines (SVM) to build a predictive model. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of the molecules and their alignment. nih.govelsevierpure.com These methods generate 3D fields around the molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bonding properties. nih.gov By correlating these fields with biological activity, 3D-QSAR models can provide a more detailed understanding of the structure-activity relationship and generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govnih.gov These models have proven to be valuable tools in the design of novel and more potent compounds. nih.govnih.gov

Table 2: Comparison of 2D and 3D QSAR Methodologies

Feature2D-QSAR3D-QSAR
Input Data 2D structural information3D molecular structures and alignment
Descriptors Topological, constitutional, physicochemicalSteric, electrostatic, hydrophobic fields
Computational Cost LowerHigher
Information Provided General structure-activity trendsDetailed 3D visualization of favorable and unfavorable regions for interaction
Examples of Methods MLR, ANN, SVMCoMFA, CoMSIA

Molecular Docking Studies for Understanding Binding Site Geometry and Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to understand how a ligand, such as a benzo[b]thiophene derivative, might interact with a biological target, typically a protein. Although docking studies specifically for this compound are not readily found, research on analogous compounds demonstrates the utility of this approach.

These studies reveal that benzo[b]thiophene derivatives can engage in various types of interactions within protein binding sites, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com For example, molecular docking of novel benzo[b]thiophene-2-carbaldehyde derivatives identified favorable interactions with the human IgM Fc domain (PDB ID: 4JVW), with calculated binding energies indicating stable complex formation. nih.gov Similarly, docking studies of other benzo[b]thiophene derivatives have been used to elucidate binding modes with targets like the colchicine (B1669291) site of tubulin and the active site of enzymes, providing a structural basis for their observed biological activities. nih.govresearchgate.net The specific interactions are dictated by the nature and position of substituents on the benzo[b]thiophene scaffold. For this compound, the dimethylamino group would be expected to influence its binding profile, potentially acting as a hydrogen bond acceptor.

Below is a table summarizing molecular docking findings for various benzo[b]thiophene derivatives from recent literature, illustrating the common protein targets and observed interactions.

Derivative ClassProtein TargetKey Interactions ObservedReference
Benzo[b]thiophene-2-carbaldehyde derivativesHuman IgM Fc Domain (4JVW)Favorable binding energies suggesting stable complexes. nih.gov
2-Aminobenzo[b]thiophene derivativesTubulin (Colchicine site)Strong interaction with the colchicine binding site. nih.gov
Benzo[b]thiophen-2-yl-propan-1-one derivatives5-HT1A Serotonin (B10506) ReceptorsElectrostatic interactions. nih.gov
Thieno[2,3-b]thiophene derivativesDihydrofolate reductase (DHFR)Hydrogen bonding, hydrophobic and van der Waals interactions. mdpi.com

Investigations into Photophysical Mechanisms

The photophysical properties of organic molecules, such as their absorption and emission of light, are intrinsically linked to their electronic structure. The introduction of an electron-donating group like dimethylamine (B145610) onto the benzo[b]thiophene core is expected to give rise to interesting photophysical phenomena.

Twisted Intramolecular Charge Transfer (TICT) Phenomena

Twisted Intramolecular Charge Transfer (TICT) is a photophysical process that can occur in molecules containing an electron donor and an electron acceptor moiety linked by a single bond. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a charge-separated excited state. If the molecular geometry allows, rotation around the single bond connecting the donor and acceptor can lead to a more stable, lower-energy conformation known as the TICT state, where the two parts of the molecule are electronically decoupled. This process often results in dual fluorescence: a higher-energy emission from the initial locally excited (LE) state and a lower-energy, red-shifted emission from the relaxed TICT state.

The this compound molecule possesses the key structural features for potential TICT behavior. The dimethylamino group is a potent electron donor, while the benzo[b]thiophene moiety can act as the electron acceptor. Following excitation, a partial charge transfer from the nitrogen atom to the aromatic ring system is expected. Subsequent rotation around the C-N bond would lead to the formation of a TICT state. The extent of this process and the characteristics of the resulting emission are highly dependent on the polarity of the surrounding medium, as polar solvents can stabilize the charge-separated TICT state.

Solvatochromic Behavior and Fluorescence Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules that exhibit a significant change in their dipole moment upon electronic excitation, such as those capable of intramolecular charge transfer (ICT) or TICT. For this compound, a pronounced solvatochromic effect is anticipated.

In non-polar solvents, the absorption and fluorescence spectra are expected to appear at higher energies (shorter wavelengths). As the polarity of the solvent increases, both the absorption and fluorescence bands are likely to shift to lower energies (longer wavelengths), a phenomenon known as a bathochromic shift or red shift. This is due to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules.

The fluorescence properties of this compound are expected to be highly sensitive to the solvent environment. In polar solvents, the stabilization of the TICT state can lead to a significant Stokes shift (the difference between the absorption and emission maxima) and may also influence the fluorescence quantum yield. Studies on structurally related 2-aminobithiophenes have shown that both their absorbance and fluorescence are solvatochromic, with more pronounced shifts observed in the fluorescence spectra. rsc.org This strong correlation with solvent polarity is a hallmark of charge-transfer character in the excited state. It is also noted that in some cases, specific interactions with protic solvents like alcohols can lead to deviations from the general solvatochromic trend. rsc.org

The following table illustrates the expected solvatochromic behavior of a hypothetical push-pull thiophene derivative based on general principles observed for similar compounds.

SolventPolarity (ET(30))Expected Absorption λmax (nm)Expected Fluorescence λmax (nm)Expected Stokes Shift (cm-1)
Hexane31.0Shorter WavelengthShorter WavelengthSmaller
Dichloromethane40.7Intermediate WavelengthIntermediate WavelengthIntermediate
Acetonitrile45.6Longer WavelengthLonger WavelengthLarger
Methanol55.4Longer WavelengthLongest WavelengthLargest

Applications of 2 Dimethylaminobenzo B Thiophene in Advanced Materials and Chemical Design

Role as Synthetic Building Blocks and Chemical Intermediates

Benzo[b]thiophene and its derivatives are recognized as valuable precursors for creating complex heterocyclic systems. chemicalbook.com The inherent reactivity of the benzo[b]thiophene core, combined with the electronic influence of substituents like the dimethylamino group, makes it a powerful tool for synthetic chemists.

Synthesis of Fused Heterocyclic Systems and Complex Organic Scaffolds

The benzo[b]thiophene moiety serves as a foundational structure for the synthesis of more elaborate and fused heterocyclic systems. chemicalbook.com The lithiation of benzo[b]thiophene, for example, provides a pathway for electrophilic substitution reactions, enabling the introduction of various functional groups and the construction of larger molecular architectures. chemicalbook.com This approach is crucial for developing novel compounds with specific electronic or biological activities. nih.gov The synthesis of thieno[3,2-b]thiophene (B52689), a fused thiophene (B33073) system, highlights the importance of these building blocks in creating materials with enhanced electronic properties due to their extended π-conjugation and planarity. researchgate.net

The versatility of benzo[b]thiophene derivatives extends to their use in well-established chemical reactions. For instance, they can be transformed into acylhydrazones, which are known for their biological activities, through reactions with various aldehydes. nih.gov This demonstrates the role of the benzo[b]thiophene core as a scaffold for generating diverse libraries of compounds.

Applications in Functional Materials Science

The unique electronic characteristics of benzo[b]thiophene derivatives, particularly their electron-rich nature and potential for strong intermolecular interactions, make them highly suitable for applications in functional materials science. researchgate.net These properties are essential for the development of advanced electronic and optoelectronic devices.

Organic Electronic and Optoelectronic Materials

Thiophene-based materials, including benzo[b]thiophene derivatives, are integral to the field of organic electronics. Their applications span a range of devices due to their favorable charge transport properties and tunable electronic structures. nih.gov

Benzo[b]thiophene derivatives have been successfully utilized as the active semiconductor layer in organic field-effect transistors (OFETs). bohrium.com Researchers have synthesized novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives that exhibit p-channel activity in OFETs fabricated using solution-shearing methods. researchgate.netmdpi.com These devices have demonstrated respectable hole mobility and high current on/off ratios. bohrium.commdpi.com The performance of these OFETs is influenced by the specific isomers and end-group moieties attached to the benzo[b]thiophene core, highlighting the tunability of their electrical characteristics. bohrium.com Furthermore, π-extended thieno[3,2-b]thiophene-containing aromatic compounds have been developed as stable, high-performance organic semiconductors for OTFTs, with some derivatives achieving mobilities greater than 1.0 cm²/Vs in solution-processable devices. elsevierpure.com

Compound Family Device Type Processing Method Highest Mobility (cm²/Vs) Current On/Off Ratio Reference
Benzo[b]thiophene DerivativesOFETSolution-Shearing0.0552.5 x 10⁷ bohrium.com
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativesOFETSolution-Shearing0.005> 10⁶ researchgate.netmdpi.com
2,7-dialkyl sci-hub.sebenzothieno[3,2-b] sci-hub.sebenzothiophenesOTFTSolution-Processable> 1.0Not Specified elsevierpure.com
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiopheneOTFTVapor Deposition3.0Not Specified elsevierpure.com

The development of efficient and stable hole transport materials (HTMs) is critical for advancing perovskite solar cell (PSC) technology. bohrium.com Benzo[b]thiophene derivatives have emerged as promising core structures for HTMs. sci-hub.se Novel HTMs based on a benzodithieno[3,2-b]thiophene core have been synthesized and have shown excellent thermal, photophysical, and electrochemical properties. sci-hub.se PSCs utilizing these materials have achieved high power conversion efficiencies and, significantly, have demonstrated superior long-term stability compared to devices using the standard spiro-OMeTAD HTM. sci-hub.se After 1440 hours of storage, unencapsulated PSCs based on these new HTMs retained over 90% of their initial efficiency. sci-hub.se Similarly, π-extended conjugated materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine have been successfully used as HTMs in p-i-n architecture PSCs. frontiersin.org

HTM Core Structure Device Architecture Power Conversion Efficiency (PCE) Long-Term Stability (after 1440h) Reference
Benzodithieno[3,2-b]thiopheneNot Specifiedup to 18.22%> 90% of initial PCE sci-hub.se
Thieno[3,2-b]thiophene and TPA(OMe)₂p-i-n5.20%Not Specified frontiersin.org

Thiophene-based compounds are widely used in the emissive layer of organic light-emitting diodes (OLEDs) due to their electron-rich nature and ability to form flat, electron-delocalized systems. nih.govbeilstein-journals.org A donor-π-acceptor (D-π-A) type compound incorporating a thieno[3,2-b]thiophene π-conjugated linker has been designed and fabricated as an emitter in a solution-processed OLED. beilstein-journals.orgbeilstein-archives.org This device exhibited low turn-on voltage and achieved maximum power, current, and external quantum efficiencies of 6.70 lm/W, 10.6 cd/A, and 4.61%, respectively. beilstein-journals.orgbeilstein-archives.org The performance of such OLEDs is heavily dependent on the composition of the active layer, and the combination of thienothiophene with donor and acceptor units has proven to be a highly suitable strategy for developing fluorescent materials for display technology. beilstein-journals.orgbeilstein-archives.org

Compound Device Application Max. Power Efficiency Max. Current Efficiency Max. External Quantum Efficiency Reference
DMB-TT-TPAOLED Emitter6.70 lm/W10.6 cd/A4.61% beilstein-journals.orgbeilstein-archives.org

Design of Optical and Spectroscopic Probes

The unique photophysical properties of benzo[b]thiophene derivatives, particularly when functionalized with electron-donating groups like the dimethylamino moiety, make them excellent candidates for the development of fluorescent dyes and probes.

Construction of Far-Red Molecular Rotor Hemicyanines for Reporter Systems

Far-red fluorescent molecular rotors (FMRs) are of significant interest for developing nucleic acid stains that are highly compatible with cellular systems. nih.gov A novel approach to creating such probes involves the use of a dimethylamino thieno[3,2-b]thiophene donor to synthesize far-red hemicyanines. nih.gov These probes, designated ATh2Ind and ATh2Btz, exhibit excitation maxima greater than 600 nm. nih.gov Although based on a thieno[3,2-b]thiophene core, the principles are applicable to benzo[b]thiophene systems. The dimethylamino group acts as a potent electron donor, which is crucial for the twisted intramolecular charge transfer (TICT) mechanism that underlies the fluorogenic response of these molecular rotors. nih.gov When bound to a DNA aptamer, the ATh2Btz probe shows a remarkable 660-fold increase in fluorescence, with a high binding affinity. nih.gov

Development of Fluorescent Dyes for Spectroscopic Applications

The benzo[b]thiophene scaffold is a versatile platform for creating fluorescent dyes with a range of spectroscopic properties. By modifying the core and its substituents, the absorption and emission wavelengths can be tuned. For instance, the insertion of a thiophene unit as a π-bridge in a donor-acceptor-donor (D-A-D) architecture based on 5,6-difluorobenzo[c] bohrium.commdpi.comresearchgate.netthiadiazole resulted in a significant red-shift of the emission peak by 67 nm. frontiersin.orgnih.gov This strategy has been used to develop deep-red to near-infrared (NIR) emitters for organic light-emitting diodes (OLEDs). frontiersin.orgnih.gov The photophysical properties of several thiophene-based dyes are summarized in the table below, demonstrating the tunability of these systems.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)ApplicationReference
ATh2Btz (bound to DNA aptamer)655677~0.23Far-Red DNA Reporter nih.gov
BTDF-TPA4755630.85Orange-Yellow Emitter for OLEDs frontiersin.org
BTDF-TTPA5086300.43Deep-Red Emitter for OLEDs frontiersin.org
BTDF-TtTPA5166450.29Deep-Red Emitter for OLEDs frontiersin.org

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and materials design. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features responsible for its biological activity or material properties.

Elucidation of Specific Chemical Group Contributions to Molecular Recognition and Binding Interactions

In the context of benzo[b]thiophene derivatives, SAR studies have been crucial in identifying the contributions of specific chemical groups to molecular recognition and binding. For example, in the development of benzo[b]thiophene-2-sulfonamide derivatives as human chymase inhibitors, a detailed substituent analysis was performed. bohrium.com This led to the discovery that specific substitutions on the benzo[b]thiophene ring and the sulfonamide group were critical for high potency and selectivity. bohrium.com For instance, the introduction of a methyl group at the 3-position and a specific alkylamino group on the sulfonamide were found to significantly enhance the inhibitory activity. bohrium.com Such studies provide a clear understanding of how different parts of the molecule interact with the target protein, guiding further optimization.

Rational Design Strategies for Modifying Side Chains and Their Impact on Molecular Function

Rational design strategies based on SAR data allow for the targeted modification of side chains to improve a molecule's function. In the development of antimitotic agents based on the 2-aminobenzo[b]thiophene skeleton, it was found that the nature of the substituent at the 3-position and on the amino group at the 2-position had a profound impact on their ability to inhibit tubulin polymerization. nih.gov Similarly, for benzo[b]thiophene-based organic semiconductors, the length and branching of alkyl side chains are systematically varied to control the solubility and solid-state packing of the molecules, which in turn dictates their charge transport properties. nih.gov These rational design approaches, informed by SAR, are essential for fine-tuning the performance of benzo[b]thiophene derivatives in their intended applications.

Bioisosteric Replacement Studies as a Design Principle for New Analogues

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry and drug design, involving the substitution of one atom or group with another that possesses similar physicochemical or topological properties. nih.govcambridgemedchemconsulting.com The goal of this molecular modification is to create new analogues of a lead compound with improved potency, selectivity, metabolic stability, or reduced toxicity. nih.govipinnovative.com The 2-Dimethylaminobenzo[b]thiophene scaffold presents a valuable starting point for such design principles, offering two primary sites for bioisosteric modification: the core benzo[b]thiophene ring system and the 2-dimethylamino substituent.

The benzo[b]thiophene nucleus is itself a "privileged scaffold" in drug discovery and can be considered a bioisostere of other important aromatic systems. nih.gov For instance, the benzo[b]thiophene core is a known bioisostere of benzofuran (B130515) and benzimidazole. researchgate.net Research into novel STING (Stimulator of Interferon Genes) agonists has demonstrated this principle, where benzofuran derivatives were successfully studied as bioisosteres of active benzothiophene (B83047) compounds. researchgate.net This interchangeability highlights a design strategy where the entire benzo[b]thiophene core of this compound could be replaced with a benzofuran or other heterocyclic system to explore new chemical space and modulate biological activity. Furthermore, studies on NMDA receptor antagonists have shown that the bioisosteric replacement of a benzene (B151609) ring with a thiophene ring is well-tolerated, suggesting that the benzo[b]thiophene system can effectively mimic phenyl-containing structures. rsc.org

The second, and often more synthetically accessible, approach is the bioisosteric replacement of the 2-dimethylamino group. This functional group can be exchanged with a variety of other moieties to fine-tune the electronic, steric, and hydrogen-bonding properties of the molecule. While direct studies on this compound are not extensively documented in this specific context, a clear illustration of this principle can be drawn from structure-activity relationship (SAR) studies on other bioactive scaffolds.

A pertinent example is the development of novel inverse agonists for the Cannabinoid Receptor 2 (CB2). In these studies, a lead compound containing a para-dimethylamino group was systematically modified. nih.gov The replacement of this group with various bioisosteres led to significant and, in some cases, dramatic improvements in binding affinity and selectivity. nih.gov For example, substituting the dimethylamino group with an isopropyl group resulted in a more than nine-fold improvement in binding affinity for the CB2 receptor and a substantial increase in selectivity over the CB1 receptor. nih.gov This demonstrates that replacing the dimethylamino moiety can profoundly impact a compound's pharmacological profile.

The detailed findings from this study serve as a powerful model for how new analogues of this compound could be rationally designed. By applying these principles, medicinal chemists can explore a range of substituents to replace the dimethylamino group, potentially leading to the discovery of new chemical entities with optimized properties for various therapeutic or material science applications.

Data Table: Bioisosteric Replacement of a Dimethylamino Group in CB2 Receptor Inverse Agonists

The following table details the bioisosteric replacement of a p-dimethylamino group on a biamide scaffold and the resulting effects on CB2 receptor binding affinity (Ki) and selectivity. This serves as an illustrative example of the design principle. nih.gov

CompoundBioisosteric Group (R)CB2 Ki (nM)CB1/CB2 Selectivity Index
Parent Compound (9) -N(CH₃)₂777>26
Analogue 18 -CH(CH₃)₂85>235
Analogue 19 -OCH₃785>25
Analogue 20 -OCH₂CH₃1140>18
Analogue 21 -OCH(CH₃)₂632>32

Future Directions and Emerging Research Avenues for 2 Dimethylaminobenzo B Thiophene

Advancement of Green and Sustainable Synthetic Methodologies

The increasing focus on environmental responsibility in chemical manufacturing has spurred the development of green synthetic methods for producing 2-aminothiophene derivatives. nih.govnih.gov These approaches aim to reduce pollution and energy consumption by utilizing safer solvents, minimizing waste, and employing efficient catalytic systems. nih.gov

Key green strategies applicable to the synthesis of the 2-aminobenzo[b]thiophene core include:

Multicomponent Reactions (MCRs): The Gewald reaction, a classic MCR, is widely used for synthesizing 2-aminothiophenes. nih.gov Green modifications to this reaction involve using eco-friendly solvents like polyethylene (B3416737) glycol (PEG) 600 or deep eutectic solvents (DES) based on choline (B1196258) chloride and urea. nih.govresearchgate.net

Ultrasonic and Microwave Assistance: The use of ultrasound and microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net For instance, a catalyst-free synthesis of 2-aminothiophenes using ketones and malononitrile (B47326) has been achieved with ultrasound activation in water. researchgate.net

Heterogeneous Catalysis: Developing reusable catalysts, such as ZnO supported on nanoclinoptilolite, simplifies product purification and reduces chemical waste, contributing to a more sustainable process. nih.gov

Table 1: Comparison of Green Synthetic Methods for 2-Aminothiophene Scaffolds

Method Catalyst/Medium Key Advantages Typical Yields Reference
Gewald Reaction in DES Choline chloride/urea Avoids volatile organic solvents, reusable solvent system 68-88% nih.gov
Ultrasound-Assisted Synthesis Water (catalyst-free) Uses water as a green solvent, rapid reaction 42-90% researchgate.net
Heterogeneous Catalysis ZnO/nanoclinoptilolite Catalyst is reusable, solvent-free conditions 30-76% nih.gov
Microwave-Assisted Synthesis Polyethylene glycol 600 Reduced reaction times, high efficiency High researchgate.net

These methodologies represent a significant step forward in the environmentally benign production of the foundational structures required for synthesizing 2-dimethylaminobenzo[b]thiophene.

Exploration of Novel Reactivity and Cascade Transformations

Researchers are actively exploring the reactivity of the 2-aminobenzo[b]thiophene nucleus to construct complex, polycyclic molecules through elegant and efficient cascade reactions. These transformations, where multiple chemical bonds are formed in a single operation, offer a powerful strategy for building molecular diversity.

A notable example is the organocatalytic asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamides with 2-alkynyl cycloenones. rsc.org This reaction, catalyzed by a quinine-derived thiourea, produces novel, stereochemically complex dihydrobenzo rsc.orgnih.govthieno[2,3-b]pyridine derivatives in good yields and with high enantioselectivity (up to 97% ee). rsc.org The ability to perform this reaction on a larger scale with simple filtration for purification underscores its practical utility. rsc.org

Another innovative approach involves amine-initiated cascade [3+2] annulation reactions. researchgate.net While demonstrated for the synthesis of thiophene-2-carbaldehydes from β'-acetoxy allenoates and 1,4-dithane-2,5-diol, the underlying principle of using an amine to trigger a cascade that forms a thiophene (B33073) ring highlights a promising avenue for developing new synthetic routes to highly substituted benzo[b]thiophenes. researchgate.net These advanced reactions enable the rapid assembly of unique molecular architectures that would be challenging to access through traditional, stepwise synthesis.

Sophisticated Computational Modeling for Predictive Design and Property Optimization

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel benzo[b]thiophene derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) allow scientists to predict how these molecules will behave and to design new compounds with enhanced properties.

Recent studies on benzo[b]thiophene derivatives have utilized these methods for various purposes:

Predicting Biological Activity: Molecular docking studies have been used to understand how N-phenylbenzo[b]thiophene-2-carboxamides interact with and modulate the aggregation of the amyloid-beta (Aβ42) peptide, which is implicated in Alzheimer's disease. nih.gov These models suggest that the orientation of the benzo[b]thiophene ring is crucial for its activity. nih.gov Similarly, docking and MD simulations were used to design and evaluate novel benzo[b]thiophene-2-carbaldehyde derivatives, identifying stable protein-ligand complexes and highlighting the key intermolecular forces responsible for binding. nih.gov

Optimizing Electronic Properties: Quantum chemical calculations help in understanding the electronic structure of these molecules. For a series of benzo[b]thiophene-2-carbaldehyde derivatives, calculations were used to determine properties like the HOMO-LUMO energy gap (ΔE), global hardness (η), and global softness (S), which correlate with molecular stability and reactivity potential. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational modeling is integral to SAR studies, helping to explain why certain chemical modifications lead to improved activity. nih.gov By simulating interactions at a molecular level, researchers can make more informed decisions in the rational design of next-generation compounds. nih.govresearchgate.net

Table 2: Application of Computational Modeling in Benzo[b]thiophene Research

Derivative Class Computational Method Property Studied Key Finding Reference
N-phenylbenzo[b]thiophene-2-carboxamides Molecular Docking Interaction with Aβ42 peptide Bicyclic ring orientation modulates aggregation inhibition/promotion. nih.gov
Benzo[b]thiophene-2-carbaldehydes DFT, MD simulations Molecular stability, protein binding Identified stable complexes and key stabilizing interactions (Coulombic, van der Waals). nih.gov
Benzo[b]thiophene-2-carbaldehydes Quantum chemical calculations Energy gap (ΔE), reactivity Correlated electronic structure parameters with molecular reactivity potential. nih.gov

This predictive power allows for the pre-screening of virtual compound libraries, focusing synthetic efforts on candidates with the highest probability of success.

Integration into Multifunctional and Responsive Advanced Materials

The unique electronic and photophysical properties of the benzo[b]thiophene core make it an attractive building block for advanced organic materials. Research is focused on integrating derivatives like this compound into materials whose properties can be controlled or that can perform multiple functions.

One of the most promising areas is in organic electronics. Novel materials based on the benzo[b]thieno[2,3-d]thiophene (BTT) core have been synthesized and successfully used as p-type organic semiconductors in organic thin-film transistors (OTFTs). rsc.org By modifying the side chains attached to the BTT core, researchers were able to fine-tune the material's thermal, optical, and electrochemical properties. rsc.org Certain derivatives exhibited excellent performance, with hole mobilities up to 0.057 cm² V⁻¹ s⁻¹ and high on/off current ratios exceeding 10⁷, demonstrating their potential for use in flexible displays and sensors. rsc.org

Furthermore, the development of new synthetic methods allows for the creation of condensed heterocycles and small oligomers of thieno[3,2-b]thiophenes, which are being explored for their applications in material chemistry. nih.gov The ability to precisely functionalize the thiophene scaffold is crucial for tuning the properties of these materials for specific applications, such as in responsive systems that change their optical or electronic characteristics in response to external stimuli.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Dimethylaminobenzo[b]thiophene derivatives?

Answer:
The synthesis typically involves condensation reactions or acylations. For example, 2-amino-3-acyl-tetrahydrobenzothiophene derivatives are synthesized by reacting intermediates (e.g., 11f or 11d) with anhydrides like succinic anhydride in dry CH₂Cl₂ under nitrogen. Purification is achieved via reverse-phase HPLC using methanol-water or acetonitrile-water gradients . A similar approach uses 2-mercaptoacetone and halobenzaldehydes/benzonitriles in water-mediated conditions, yielding 2-acetyl-substituted benzo[b]thiophenes with high efficiency .

Advanced: How can AuCl-catalyzed cyclization optimize the synthesis of halogenated benzo[b]thiophene analogs?

Answer:
AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes enables precise control over halogenated products like 4,7-dibromobenzo[b]thiophene. This method avoids side reactions and enhances regioselectivity, critical for constructing complex oligoarene systems. Post-synthetic modifications, such as metallation or cross-coupling, further expand structural diversity .

Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:
Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., C=O, C≡N).
  • ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • LC-MS/HRMS for molecular weight validation.
    Discrepancies in NMR shifts are resolved by comparing experimental data with computed spectra (e.g., MP2/6-311G** level) or referencing databases like SDBS .

Advanced: How do reaction conditions influence the yield and purity of this compound derivatives?

Answer:
Yields (47–78%) and purity depend on:

  • Solvent choice : Dry CH₂Cl₂ minimizes hydrolysis.
  • Catalyst/reagent ratios : Excess succinic anhydride (1.2 equiv) improves acylation efficiency.
  • Purification : Reverse-phase HPLC with gradient elution removes byproducts. Contradictions in reported yields often arise from variations in substrate reactivity or solvent purity .

Advanced: How do computational methods validate the molecular geometry of thiophene derivatives?

Answer:
MP2/6-311G** calculations reproduce experimental bond lengths (e.g., C–S, C–H) within 0.01 Å for thiophene. Entropy (S°) and heat capacity (Cₚ°) computed at 298.15 K align with experimental data, validating theoretical models for larger analogs like benzothiophene. Discrepancies in adsorption studies (e.g., on pyrophyllite) highlight the need for hybrid DFT/experimental approaches .

Advanced: What methodologies elucidate the antibacterial mechanisms of this compound derivatives?

Answer:
Mechanistic studies combine:

  • Biological assays : MIC (Minimum Inhibitory Concentration) tests against bacterial strains.
  • Structural-activity relationships (SAR) : Modifying acyl groups (e.g., tert-butyl vs. phenyl) to correlate substituents with activity.
  • Spectroscopic monitoring : Tracking bacterial membrane disruption via fluorescence or electron microscopy .

Basic: How is the purity of this compound derivatives quantified?

Answer:
Purity is assessed using:

  • Melting point analysis (e.g., 204–217°C for compound 32).
  • Chromatographic methods : HPLC with UV detection (≥98% purity criteria).
  • Elemental analysis (C, H, N, S) to confirm stoichiometry .

Advanced: What strategies address contradictions in reported spectral data for thiophene derivatives?

Answer:

  • Database cross-referencing : Use NIST Chemistry WebBook or SDBS for benchmark spectra.
  • Conformational averaging : Correct NMR shifts by accounting for multiple conformers (e.g., MB weighting in thiophene derivatives).
  • Isotopic labeling : Resolve ambiguities using ¹³C or ³³S isotopomers .

Basic: What safety protocols are recommended for handling thiophene derivatives?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation.
  • PPE : Gloves and lab coats to prevent skin contact.
  • First aid : Immediate medical observation for 48 hours post-exposure due to delayed toxicity .

Advanced: How do adsorption studies inform the application of thiophene derivatives in materials science?

Answer:
Adsorption on phyllosilicate surfaces (e.g., pyrophyllite) is modeled via periodic DFT, revealing binding energies and orientation. These insights guide the design of organic semiconductors or catalysts by predicting surface interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.